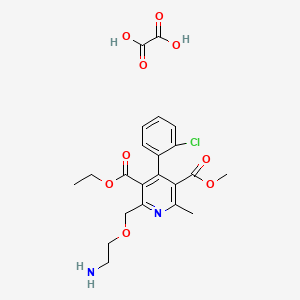

Dehydro Amlodipine Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydro Amlodipine Oxalate is a chemical compound with the molecular formula C20H23ClN2O5.C2H2O4 and a molecular weight of 496.895 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina . This compound is characterized by its unique structure, which includes an oxalate moiety, enhancing its solubility and stability .

Méthodes De Préparation

The synthesis of Dehydro Amlodipine Oxalate involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and 2-propanol under reflux conditions . The resulting product undergoes further reactions to form the final this compound compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Des Réactions Chimiques

Dehydro Amlodipine Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Dehydro Amlodipine Oxalate has a wide range of applications in scientific research:

Mécanisme D'action

Dehydro Amlodipine Oxalate exerts its effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells . This inhibition leads to a reduction in peripheral vascular resistance, resulting in decreased blood pressure . The compound binds to both dihydropyridine and nondihydropyridine binding sites, enhancing its efficacy .

Comparaison Avec Des Composés Similaires

Dehydro Amlodipine Oxalate is compared with other calcium channel blockers such as:

- Felodipine

- Lercanidipine

- Nifedipine

- Diltiazem

- Verapamil

While these compounds share similar mechanisms of action, this compound is unique due to its oxalate moiety, which enhances its solubility and stability . This makes it a valuable compound in both research and therapeutic applications.

Activité Biologique

Dehydro Amlodipine Oxalate is a compound primarily recognized as an impurity in pharmaceutical formulations of Amlodipine, a widely used calcium channel blocker. This article delves into the biological activity of this compound, focusing on its biochemical properties, potential effects on health, and implications for drug formulation.

Overview of this compound

This compound is formed through the oxidation of Amlodipine Besilate, involving the removal of hydrogen atoms from the dihydropyridine ring structure. While it is not known to possess pharmacological activity itself, its presence in formulations can affect the efficacy and safety profiles of Amlodipine-based medications.

The biochemical properties of this compound are not extensively studied. However, it is recognized that it can influence calcium channel activity due to its structural similarities with other dihydropyridine derivatives. The compound undergoes various chemical reactions, including oxidation and reduction, which can alter its properties and potential interactions within biological systems.

This compound may exert effects by modulating calcium influx into vascular smooth muscle and cardiac muscle cells. This mechanism is critical as calcium channel blockers like Amlodipine are employed to manage hypertension and other cardiovascular conditions. Despite its lack of direct pharmacological action, understanding its role in formulations can help mitigate adverse effects associated with impurities.

Case Studies and Research Findings

- Impact on Urolithiasis : Research indicates that Amlodipine may increase susceptibility to urolithiasis (kidney stones) by raising levels of calcium oxalate in urine. In a study involving rats treated with ethylene glycol to induce urolithiasis, administration of Amlodipine resulted in increased urinary calcium oxalate levels and significant histopathological changes in kidney tissues . This suggests that this compound's presence could potentially exacerbate such conditions.

- Clinical Observations : In clinical settings, patients taking Amlodipine have been observed to develop conditions related to calcium oxalate deposition, particularly when compounded by dietary factors or other medications . The implications for patients with a history of kidney stones or those at risk for nephropathy highlight the importance of monitoring impurities like this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Amlodipine | Dihydropyridine structure | Widely used calcium channel blocker for hypertension |

| Nifedipine | Dihydropyridine structure | Shorter duration of action compared to Amlodipine |

| Felodipine | Dihydropyridine structure | More selective for vascular smooth muscle |

| Lercanidipine | Dihydropyridine structure | Greater lipophilicity leading to prolonged action |

| Isradipine | Dihydropyridine structure | Unique dual action on both vascular and cardiac tissues |

This table illustrates how this compound fits within a broader category of compounds while emphasizing its unique role as an impurity.

Implications for Pharmaceutical Formulations

The presence of this compound in pharmaceutical formulations necessitates rigorous quality control measures. Its potential to interfere with the intended therapeutic effects of Amlodipine underscores the importance of monitoring impurity levels during drug production. Regulatory bodies emphasize the need for comprehensive testing to ensure patient safety and drug efficacy.

Propriétés

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKAMHZXZAAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675661 |

Source

|

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216406-90-4 |

Source

|

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.